molecular formula C18H26O8Sn B103077 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone CAS No. 18824-11-8

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone

Cat. No. B103077
CAS RN: 18824-11-8
M. Wt: 489.1 g/mol
InChI Key: CEODJEYOIRWOQD-FSXDZTBKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone, also known as Stannoxane, is a chemical compound with a unique structure and potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a potent oxidizing agent, which can abstract electrons from organic molecules and initiate radical reactions.

Biochemical And Physiological Effects

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, including human breast cancer cells and mouse fibroblast cells. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been found to induce apoptosis, or programmed cell death, in these cells.

Advantages And Limitations For Lab Experiments

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone offers several advantages for lab experiments, including its ease of synthesis, stability, and reactivity. However, it also has some limitations, such as its toxicity and potential environmental hazards associated with its use.

Future Directions

There are several future directions for the study of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone. One potential area of research is its use as a catalyst for organic reactions. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a promising catalyst for the synthesis of lactones and lactams, and further studies could explore its potential applications in other organic transformations. Another area of research is the development of tin-containing materials using 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a precursor. Tin oxide nanoparticles and thin films have potential applications in electronics, energy storage, and catalysis. Finally, the toxicological and environmental effects of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is a unique chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and reactivity make it a promising reagent for organic synthesis and the preparation of tin-containing materials. However, its toxicity and potential environmental hazards should be carefully considered. Further studies are needed to fully understand the mechanism of action and potential applications of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone.

Synthesis Methods

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone can be synthesized by reacting dibutyltin oxide with 2,3-dimethoxy-1,4-benzoquinone in the presence of a catalytic amount of acid. This method results in the formation of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a yellow-orange solid with a characteristic odor.

Scientific Research Applications

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biochemistry. It has been found to be a useful reagent for the synthesis of organic compounds, such as lactones and lactams. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been used as a precursor for the preparation of tin-containing materials, such as tin oxide nanoparticles and thin films.

properties

CAS RN

18824-11-8

Product Name

2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone

Molecular Formula

C18H26O8Sn

Molecular Weight

489.1 g/mol

IUPAC Name

(5E,13Z)-2,2-dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone

InChI

InChI=1S/C10H10O8.2C4H9.Sn/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14;2*1-3-4-2;/h1-4H,5-6H2,(H,11,12)(H,13,14);2*1,3-4H2,2H3;/q;;;+2/p-2/b3-1-,4-2+;;;

InChI Key

CEODJEYOIRWOQD-FSXDZTBKSA-L

Isomeric SMILES

CCCC[Sn]1(OC(=O)/C=C/C(=O)OCCOC(=O)/C=C\C(=O)O1)CCCC

SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC

Canonical SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC

Other CAS RN

18824-11-8

Origin of Product

United States

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